molecular formula C10H11Cl2NO2 B14502254 Methyl chloro(2-chloro-2-phenylethyl)carbamate CAS No. 64202-89-7

Methyl chloro(2-chloro-2-phenylethyl)carbamate

Cat. No.: B14502254
CAS No.: 64202-89-7
M. Wt: 248.10 g/mol
InChI Key: LUCXOMQPUHNARO-UHFFFAOYSA-N
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Description

Methyl chloro(2-chloro-2-phenylethyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in agriculture, medicine, and industry. This particular compound is characterized by its unique structure, which includes a phenylethyl group and two chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl chloro(2-chloro-2-phenylethyl)carbamate typically involves the reaction of 2-chloro-2-phenylethylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:

2-chloro-2-phenylethylamine+methyl chloroformatemethyl chloro(2-chloro-2-phenylethyl)carbamate+HCl\text{2-chloro-2-phenylethylamine} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-chloro-2-phenylethylamine+methyl chloroformate→methyl chloro(2-chloro-2-phenylethyl)carbamate+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl chloro(2-chloro-2-phenylethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding amine and alcohol.

    Oxidation and Reduction: The phenylethyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 2-chloro-2-phenylethylamine and methanol.

    Oxidation: Oxidized derivatives of the phenylethyl group.

Scientific Research Applications

Methyl chloro(2-chloro-2-phenylethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of methyl chloro(2-chloro-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a stable complex with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to other carbamate compounds that act as enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl carbamate
  • Phenyl carbamate
  • Methyl carbamate

Comparison

Methyl chloro(2-chloro-2-phenylethyl)carbamate is unique due to the presence of both chlorine atoms and the phenylethyl group, which confer distinct chemical properties and reactivity compared to other carbamates. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

64202-89-7

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

methyl N-chloro-N-(2-chloro-2-phenylethyl)carbamate

InChI

InChI=1S/C10H11Cl2NO2/c1-15-10(14)13(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

LUCXOMQPUHNARO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CC(C1=CC=CC=C1)Cl)Cl

Origin of Product

United States

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